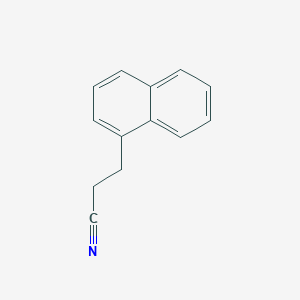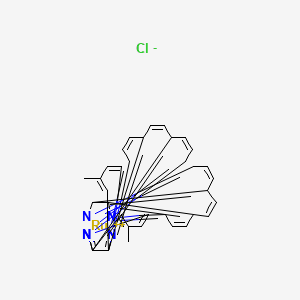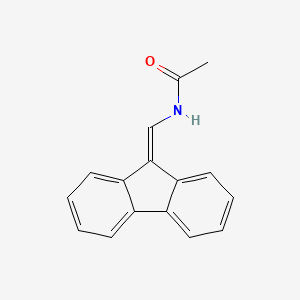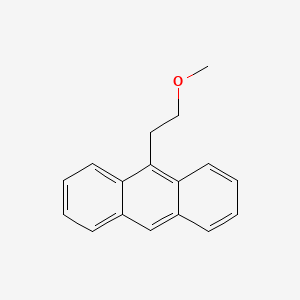
(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct moieties: a pyrrolidine carboxylic acid derivative and a naphthalenylethanamine derivative. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethyl and phenylmethoxycarbonyl groups, and the coupling with the naphthalenylethanamine moiety. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethyl and phenylmethoxycarbonyl groups can be introduced using alkylation and esterification reactions.
Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the naphthalenylethanamine derivative using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
The compound (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
相似化合物的比较
Similar Compounds
(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: This compound shares the pyrrolidine carboxylic acid moiety but lacks the naphthalenylethanamine derivative.
(1R)-1-naphthalen-1-ylethanamine: This compound contains the naphthalenylethanamine moiety but lacks the pyrrolidine carboxylic acid derivative.
Uniqueness
The uniqueness of (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine lies in its combined structural features, which may confer unique chemical and biological properties not found in the individual components.
This detailed article provides a comprehensive overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C27H32N2O4 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC 名称 |
(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid;(1R)-1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C15H19NO4.C12H13N/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11;1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18);2-9H,13H2,1H3/t12-,13+;9-/m11/s1 |
InChI 键 |
OXBFOGBTAPHHJC-BJRHDTMISA-N |
手性 SMILES |
CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2.C[C@H](C1=CC=CC2=CC=CC=C21)N |
规范 SMILES |
CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2.CC(C1=CC=CC2=CC=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)



![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)




